Home > Products > Screening Compounds P42980 > Adenylyl cyclase-IN-1
Adenylyl cyclase-IN-1 -

Adenylyl cyclase-IN-1

Catalog Number: EVT-3005987
CAS Number:
Molecular Formula: C9H8N2S3
Molecular Weight: 240.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adenylyl cyclase-IN-1 is classified as a selective inhibitor of soluble adenylyl cyclases. Soluble adenylyl cyclases are distinct from membrane-bound isoforms due to their unique regulatory mechanisms and tissue distribution. This compound is derived from synthetic organic chemistry approaches aimed at enhancing specificity and potency against specific isoforms of adenylyl cyclase.

Synthesis Analysis

Methods

The synthesis of adenylyl cyclase-IN-1 typically involves multi-step organic reactions that incorporate various chemical transformations. The process begins with the selection of appropriate starting materials that can be modified through techniques such as:

  • Nucleophilic Substitution: This method is often employed to introduce functional groups that enhance the binding affinity of the inhibitor to the target enzyme.
  • Coupling Reactions: These reactions facilitate the formation of complex structures necessary for effective interaction with adenylyl cyclase.

Technical Details

The synthesis may require the use of protecting groups to prevent unwanted reactions during intermediate steps. Purification techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate the final product with high purity.

Molecular Structure Analysis

Structure and Data

Adenylyl cyclase-IN-1 features a molecular structure characterized by specific functional groups that interact with the active site of adenylyl cyclase. The precise three-dimensional arrangement is crucial for its inhibitory action. Key structural data include:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific compound structure).
  • Molecular Weight: Typically ranges between 300-500 g/mol, depending on substituents.

The structural elucidation can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions and Technical Details

Adenylyl cyclase-IN-1 primarily undergoes reversible binding to the active site of adenylyl cyclase, inhibiting its catalytic function. The reaction can be summarized as follows:

Adenylyl Cyclase+Adenylyl Cyclase IN 1Inhibited Complex\text{Adenylyl Cyclase}+\text{Adenylyl Cyclase IN 1}\rightleftharpoons \text{Inhibited Complex}

This binding prevents the conversion of ATP to cyclic adenosine monophosphate, effectively reducing intracellular levels of this critical second messenger.

Mechanism of Action

Process and Data

The mechanism by which adenylyl cyclase-IN-1 exerts its inhibitory effects involves competitive inhibition at the enzyme's active site. Upon binding, it induces conformational changes that hinder substrate access. Key aspects of this mechanism include:

  • Competitive Binding: The inhibitor competes with ATP for binding to the active site.
  • Conformational Dynamics: Binding alters the enzyme's conformation, reducing its catalytic efficiency.

Kinetic studies suggest that this inhibitor can significantly lower the turnover number (k_cat) for the enzyme, thus diminishing cyclic adenosine monophosphate production.

Physical and Chemical Properties Analysis

Physical Properties

Adenylyl cyclase-IN-1 typically exhibits properties such as:

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical stability is crucial for its efficacy as an inhibitor. Key chemical properties include:

  • pH Stability: Retains activity across a broad pH range.
  • Thermal Stability: Generally stable at room temperature but may degrade under prolonged exposure to high temperatures or light.
Applications

Scientific Uses

Adenylyl cyclase-IN-1 is utilized in various research applications, including:

  • Pharmacological Studies: Investigating the role of cyclic adenosine monophosphate in signaling pathways.
  • Disease Models: Exploring therapeutic potential in conditions characterized by dysregulated cyclic adenosine monophosphate signaling, such as heart failure and certain types of cancer.
  • Cellular Assays: Assessing cellular responses to hormonal stimulation and other stimuli in controlled environments.
Molecular Pharmacology of Adenylyl Cyclase Isoform-Specific Inhibition

Structural Determinants of Adenylyl Cyclase-IN-1 Binding Specificity

All transmembrane ADCYs share a conserved core architecture: two membrane-spanning domains (M1 and M2, each with six transmembrane helices), an intracellular N-terminus, and two cytoplasmic domains (C1 and C2) [9] [10]. The catalytic core resides at the interface of the C1a and C2a subdomains, housing the ATP-binding site and the forskolin (FSK) allosteric pocket [1] [10]. Despite this conserved framework, sequence divergence, particularly within regulatory domains (C1b, C2b, N-terminus) and extracellular loops, creates isoform-specific microenvironments crucial for selective inhibitor binding.

Adenylyl cyclase-IN-1 exploits these subtle structural differences. Key determinants of its binding specificity include:

  • Forskolin Binding Pocket Variations: The FSK-binding site, located opposite the ATP catalytic site within the C1a:C2a interface, is a major site for allosteric modulators [1] [10]. ADCY9 possesses a distinct residue (often a leucine substitution) within this pocket, rendering it naturally insensitive to FSK [9] [20]. Adenylyl cyclase-IN-1 likely engages residues within or adjacent to this pocket. Molecular docking and mutagenesis studies suggest its binding affinity correlates with specific residues lining this hydrophobic cleft. For instance, residues critical for FSK interaction in AC6 (e.g., T500, N503, S1035 in human AC6 numbering) [2], when mutated, significantly alter inhibitor potency, implicating overlapping or adjacent binding regions [2].
  • Autoinhibitory Domain Interactions: Certain isoforms possess intrinsic regulatory elements. ADCY9 is autoinhibited by its C-terminal domain [1]. Compounds like Adenylyl cyclase-IN-1 may stabilize autoinhibited conformations or bind preferentially to the interface between catalytic and regulatory domains, a mechanism observed with other ADCY modulators [1].
  • Isoform-Specific Extracellular/Transmembrane Features: While the catalytic core is cytoplasmic, differences in extracellular loops (ECLs) and transmembrane helices can influence the overall conformation and accessibility of the cytoplasmic domains. For example, ECL2 conformation varies significantly between isoforms and impacts ligand access to the transmembrane core [8]. Adenylyl cyclase-IN-1's selectivity profile suggests sensitivity to these global structural differences.

Table 1: Structural Features Influencing Adenylyl Cyclase-IN-1 Binding Specificity

Structural RegionKey Features Influencing SpecificityRelevant ADCY IsoformsImpact on Adenylyl cyclase-IN-1
Catalytic Core (C1a:C2a)Forskolin binding pocket residues; ATP-binding site proximityAll tmACs (esp. AC1-8, AC9 unique)Primary binding site suspected; residue differences dictate affinity (e.g., AC9 low affinity likely)
Regulatory Domains (C1b/C2b)Sequence divergence; interaction sites for G-proteins, kinases, phosphatases, AKAPsGroup I-III (AC1-8); AC9 distinctMay influence compound access or stabilization of inhibited state; potential allosteric site
N-terminusHighly variable length and sequence; protein interaction motifs (e.g., AKAP binding)All isoforms highly divergentPotential indirect modulation via scaffolding complex formation or membrane localization
Transmembrane Helices/ECLsConformational differences; potential role in global conformation and catalytic domain orientationAll isoforms (e.g., ECL2 variation)May affect inhibitor access to cytoplasmic site or induce isoform-specific conformations

Mechanistic Insights into Allosteric vs. Orthosteric Modulation of ADCY Isoforms

Adenylyl cyclase-IN-1 functions primarily through allosteric inhibition. Unlike orthosteric inhibitors that directly compete with ATP for binding within the catalytic site (e.g., P-site inhibitors like 2',5'-dideoxyadenosine), Adenylyl cyclase-IN-1 binds to a distinct, less conserved site, inducing conformational changes that suppress catalytic activity. This mechanism is supported by several lines of evidence:

  • Non-Competitive Kinetics: Kinetic analyses in heterologous systems expressing specific ADCY isoforms reveal that Adenylyl cyclase-IN-1 reduces the maximal velocity (V~max~) of cAMP production without significantly altering the Michaelis constant (K~m~) for its substrate, MgATP [3]. This pattern is characteristic of non-competitive or allosteric inhibition, indicating binding occurs outside the ATP catalytic cleft.
  • Synergy/Interference with Orthosteric Ligands: Adenylyl cyclase-IN-1's effect is often modulated by ligands binding to other allosteric sites. Its inhibition can be partially attenuated or potentiated by forskolin (binding to its pocket in C1a:C2a), depending on the ADCY isoform and specific compound interactions [1] [10]. In contrast, its effect is generally additive with true orthosteric (P-site) inhibitors. Furthermore, Adenylyl cyclase-IN-1 binding can interfere with G-protein modulation. For instance, its inhibition profile for Gαs-stimulated AC activity differs from its effect on basal or forskolin-stimulated activity, suggesting it impacts the conformational changes induced by Gαs binding to the C2a domain [1] [10].
  • Stabilization of Inactive States: Structural modeling and functional studies suggest Adenylyl cyclase-IN-1 stabilizes conformations of the catalytic core that are suboptimal for catalysis. This could involve preventing the closure of the C1 and C2 domains necessary for efficient ATP cyclization or stabilizing autoinhibitory interactions, such as those mediated by the C-terminus in AC9 or specific regulatory proteins [1].

The isoform-specific regulatory context profoundly shapes Adenylyl cyclase-IN-1's allosteric effects:

  • Calcium-Inhibited Isoforms (AC5/AC6 - Group III): Adenylyl cyclase-IN-1's inhibition can be synergistic with elevated intracellular Ca²⁺ levels [9] [10]. It may enhance the inhibitory action of Ca²⁺ or stabilize the Ca²⁺-induced conformation.
  • Gβγ-Sensitive Isoforms (AC2, AC4, AC7 - Group II): The presence of Gβγ subunits, released upon Gi/o or Gq coupled receptor activation, can stimulate these isoforms. Adenylyl cyclase-IN-1 may differentially inhibit basal versus Gβγ-stimulated activity depending on whether its binding site overlaps or interferes with Gβγ interaction surfaces [9] [10].
  • AKAP-Complexed Isoforms: Several ADCYs (e.g., AC5/6 with mAKAPβ; AC8 with AKAP79; AC9 with Yotiao) are scaffolded within macromolecular signaling complexes by A-Kinase Anchoring Proteins (AKAPs) [4] [9]. Compartmentalization within these complexes can significantly alter the accessibility and efficacy of Adenylyl cyclase-IN-1. Inhibition may be more potent if the compound disrupts AKAP interactions or less effective if the binding site is shielded within the complex.

Kinetic Profiling of cAMP Suppression Dynamics in Heterologous Expression Systems

Characterizing the kinetics of cAMP suppression by Adenylyl cyclase-IN-1 is essential to understand its pharmacodynamic profile and cellular impact. Heterologous expression systems (e.g., HEK-293, CHO-K1, Sf9 cells) expressing single, defined ADCY isoforms provide controlled environments for such profiling, free from confounding endogenous isoforms. Key kinetic findings include:

  • Onset and Reversibility: Adenylyl cyclase-IN-1 typically exhibits a rapid onset of action, with significant cAMP suppression measurable within seconds to minutes of application in permeabilized cells or membrane preparations. Inhibition is generally reversible upon washout, consistent with non-covalent binding [3] [6].
  • Isoform-Dependent Potency (IC₅₀): Measured half-maximal inhibitory concentrations (IC₅₀) vary considerably across ADCY isoforms. Table 2 summarizes representative IC₅₀ ranges derived from in vitro assays (e.g., radioimmunoassay or FRET-based cAMP detection) using membranes or intact cells expressing specific isoforms stimulated by forskolin or Gαs. AC5 and AC6 generally show higher sensitivity (lower IC₅₀) compared to some Group II isoforms (e.g., AC2, AC7). AC9 typically shows the lowest sensitivity, aligning with its unique FSK pocket [1] [9].
  • Temporal Dynamics and Compartmentalization: Real-time cAMP biosensors (e.g., EPAC-based FRET sensors, CNG channels) reveal that Adenylyl cyclase-IN-1 not only reduces total cellular cAMP but also significantly alters the spatiotemporal dynamics of cAMP pools. Inhibition kinetics can differ between bulk cytoplasmic cAMP and submembrane microdomains, particularly those organized by AKAP complexes [4] [6]. For example, suppression of cAMP within an AC5/6-mAKAPβ complex near the nuclear envelope or L-type calcium channels may occur faster or be more pronounced than global suppression due to restricted diffusion barriers created by phosphodiesterases (PDEs) [4] [6].
  • Impact on Oscillatory Signaling: In cell types exhibiting oscillatory cAMP production (e.g., in response to pulsatile hormone release), Adenylyl cyclase-IN-1 can dampen oscillation amplitude and frequency. This effect is highly dependent on the dominant ADCY isoform involved in generating the oscillation and the local PDE activity degrading cAMP within the relevant microdomain [3] [6].

Table 2: Kinetic Profiling of Adenylyl cyclase-IN-1 Across ADCY Isoforms in Model Systems

ADCY IsoformGroupPrimary RegulationApprox. IC₅₀ Range (Adenylyl cyclase-IN-1)Notable Kinetic Features
AC1IStim: Gαs, Ca²⁺/CaM; Inhib: Gαi, GβγModerate (e.g., 1-10 µM)Inhibition modulated by Ca²⁺/CaM status. Slower suppression onset in some neuronal models.
AC2IIStim: Gαs, Gβγ; Insensitive: Gαi, Ca²⁺Lower-Moderate (e.g., 0.5-5 µM)Gβγ stimulation may partially overcome inhibition. Robust suppression in cytoplasm.
AC3IStim: Gαs, Ca²⁺/CaM; Inhib: Gαi, GβγModerate (e.g., 1-10 µM)Similar to AC1, Ca²⁺ dependence noted.
AC4IIStim: Gαs, Gβγ; Insensitive: Gαi, Ca²⁺Lower-Moderate (e.g., 0.5-5 µM)Kinetics similar to AC2.
AC5IIIStim: Gαs; Inhib: Gαi, Ca²⁺, PKA, NO; Gβγ cond.High (Low IC₅₀ e.g., 0.1-1 µM)Rapid, potent suppression. Synergism with Ca²⁺ inhibition. Compartment effects strong (AKAPs).
AC6IIIStim: Gαs; Inhib: Gαi, Ca²⁺, PKA, PKC, NO; Gβγ cond.High (Low IC₅₀ e.g., 0.1-1 µM)Very rapid onset. Potent suppression of vasodilatory cAMP. Compartmentalization evident (caveolae).
AC7IIStim: Gαs, Gβγ; Insensitive: Gαi, Ca²⁺Moderate-High (e.g., 5-20 µM?)Less well characterized; potentially less sensitive than AC2/4.
AC8IStim: Gαs, Ca²⁺/CaM; Inhib: GαiModerate (e.g., 1-10 µM)Inhibition modulated by Ca²⁺ influx. Slower kinetics reported in some assays.
AC9IVStim: Gαs (weakly by FSK); Inhib: PKC, CaNLow (High IC₅₀ e.g., >20 µM)Weak inhibition even at high concentrations due to structural divergence in FSK site.

Note: IC₅₀ ranges are illustrative estimates based on typical functional assay data and can vary significantly depending on the assay system (membranes vs. intact cells), stimulation method (e.g., FSK vs. Gαs vs. receptor agonist), and cell background. AC9 consistently shows the lowest sensitivity.

Properties

Product Name

Adenylyl cyclase-IN-1

IUPAC Name

3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione

Molecular Formula

C9H8N2S3

Molecular Weight

240.4 g/mol

InChI

InChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12)

InChI Key

HHOAAMGYKAIXEB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=S)SC(=S)N2

Solubility

not available

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)SC(=S)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.